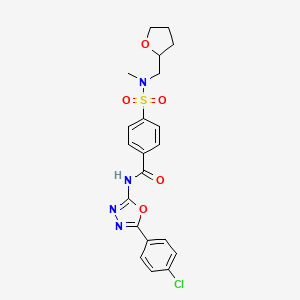
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as MIOX, is a novel small molecule that has been gaining attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and environmental science. MIOX is a synthetic compound that has been synthesized using a unique method, and its mechanism of action and physiological effects are still being studied.
Scientific Research Applications
Corrosion Inhibition
Research on related imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, has shown their effectiveness as corrosion inhibitors for carbon steel in acid media. These compounds, including imidazoline and its precursors, have been evaluated for their corrosion inhibition efficiency using techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS). Theoretical calculations based on density functional theory (DFT) have helped explain their efficiencies, highlighting the importance of active sites and geometry for metal surface coordination (Cruz et al., 2004).
Catalytic Applications
N-heterocyclic carbenes (NHCs), which share structural similarities with the queried compound, have been identified as efficient catalysts in transesterification/acylation reactions involving esters and alcohols. These catalysts have demonstrated their utility in facilitating reactions at low catalyst loadings and room temperatures, showcasing their potential in synthetic organic chemistry and industrial applications (Grasa et al., 2003).
Anticorrosive and Additive Effects on Alloys
The impact of ionic liquids, structurally related to the compound , on the corrosion behavior and electrodeposition nucleation mechanism of Ni-Co alloys has been investigated. These studies have utilized techniques like Tafel polarization and EIS to assess corrosion protection abilities and have found certain ionic liquids to significantly inhibit corrosion, suggesting potential applications in metal finishing and protection (Omar et al., 2020).
Electrochemical CO₂ Reduction
Investigations into the electrochemical reduction of carbon dioxide have revealed the role of ionic liquids, related in structure to the compound of interest, in modulating the reduction process. These studies highlight the catalytic effects of these mediums in promoting the formation of specific reduction products, such as carbon monoxide, and the potential for applications in carbon capture and utilization technologies (Sun et al., 2014).
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-8-7-10(16-20-8)15-12(19)11(18)14-4-6-17-5-3-13-9(17)2/h3,5,7H,4,6H2,1-2H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASVBQWLAXPODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2894331.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine;hydrochloride](/img/structure/B2894332.png)


![4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine](/img/structure/B2894338.png)

![Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate](/img/structure/B2894340.png)
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2894343.png)

